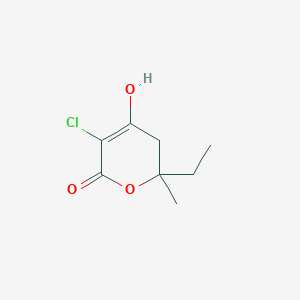
5-chloro-2-ethyl-4-hydroxy-2-methyl-3H-pyran-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-ethyl-4-hydroxy-2-methyl-3H-pyran-6-one is a heterocyclic organic compound It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethyl-4-hydroxy-2-methyl-3H-pyran-6-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of chlorination and subsequent cyclization reactions. The reaction conditions often require specific temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and stringent quality control measures ensures that the compound is produced efficiently and meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethyl-4-hydroxy-2-methyl-3H-pyran-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-chloro-2-ethyl-4-hydroxy-2-methyl-3H-pyran-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethyl-4-hydroxy-2-methyl-3H-pyran-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: A structurally similar compound with different substituents.
6-Ethyl-4-hydroxy-2H-pyran-2-one: Another related compound with variations in the substituent groups.
Uniqueness
5-chloro-2-ethyl-4-hydroxy-2-methyl-3H-pyran-6-one is unique due to the presence of the chlorine atom and the specific arrangement of its substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C8H11ClO3 |
|---|---|
Molecular Weight |
190.62 g/mol |
IUPAC Name |
5-chloro-2-ethyl-4-hydroxy-2-methyl-3H-pyran-6-one |
InChI |
InChI=1S/C8H11ClO3/c1-3-8(2)4-5(10)6(9)7(11)12-8/h10H,3-4H2,1-2H3 |
InChI Key |
QATGGJCLEXXCDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=C(C(=O)O1)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


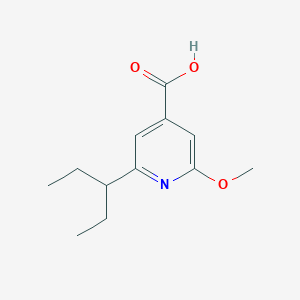
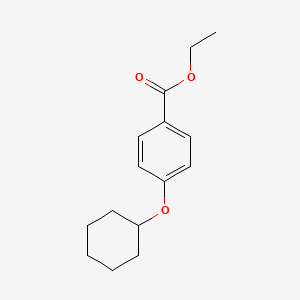
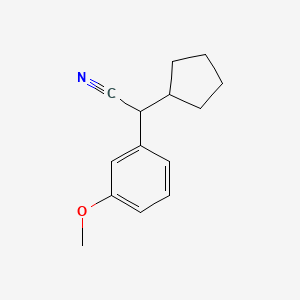
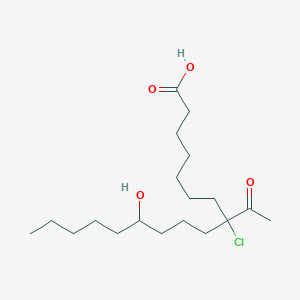
![2-Bromo-5-methylbenzo[d]thiazol-7-ol](/img/structure/B8530312.png)
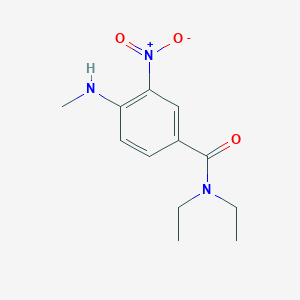
![2-Amino-6-iodopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8530322.png)
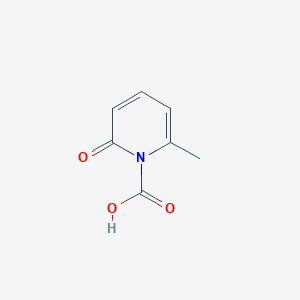
![4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B8530336.png)
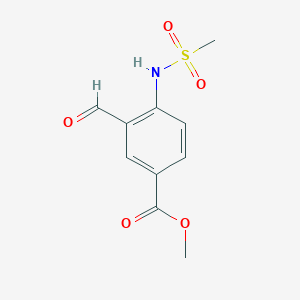
![(2-Chloro-4-nitrophenyl)-[2-(4-methylpiperidin-1-yl)ethyl]amine](/img/structure/B8530346.png)

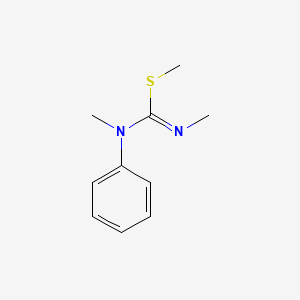
![2-[2-(4-Nitro-2-methylphenylamino)ethoxy]ethanol](/img/structure/B8530384.png)
